![molecular formula C14H9NO2 B1198904 2-Nitroanthracene CAS No. 3586-69-4](/img/structure/B1198904.png)
2-Nitroanthracene
Overview
Description
Synthesis Analysis
The synthesis of 2-nitroanthracene derivatives, such as 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene, involves sequential Sonogashira cross-coupling reactions, which indicate the complexity and precision required in synthesizing nitroanthracene compounds. These methods highlight the chemical reactivity and the necessity for controlled conditions to obtain desired nitroanthracene derivatives with high yield and purity (Imoto et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound derivatives, such as those formed in photochemical cis-trans isomerization reactions, demonstrates the influence of the nitro group on the anthracene framework. The structure analyses, including X-ray diffraction studies, provide insights into the geometric configurations of nitroanthracene molecules, revealing the importance of molecular conformation in determining their chemical behavior (Becker et al., 1989).
Chemical Reactions and Properties
Chemical reactions involving this compound, such as the photochemical reaction of 9-nitro-substituted anthracene-like molecules, illustrate the compound's reactivity under light exposure. These reactions lead to various products, indicating the versatility and reactivity of the nitroanthracene molecule under different conditions (Stewart et al., 2009).
Physical Properties Analysis
The solvatochromic properties of nitroanthracene derivatives, as observed in the absorption and fluorescence spectra, are indicative of the compound's physical behavior in different solvent environments. These properties are critical for understanding the interaction of nitroanthracene with its surroundings and for potential applications in materials science (Imoto et al., 2009).
Chemical Properties Analysis
The nitro group conformation significantly impacts the chemical properties of nitroanthracene, as evidenced by studies on its metabolism and mutagenicity. These studies provide a deeper understanding of how the structural orientation of the nitro group influences the chemical behavior and biological interactions of nitroanthracene compounds (Fu et al., 1986).
Scientific Research Applications
Detection Techniques : 2-Nitroanthracene has been studied for its detectability using surface-enhanced Raman spectrometry (SERS). This technique, which enhances Raman signals, is used to detect various nitro polynuclear aromatic compounds, including this compound, and has applications in environmental monitoring and analysis (Enlow & Vo‐Dinh, 1986).
Mutagenicity and Metabolism : Research on the metabolism of this compound in rat liver microsomes and its mutagenicity reveals that it can be metabolized into various products with different orientations of the nitro group affecting their mutagenic potential. This research has implications for understanding the toxicological properties of compounds found in diesel exhaust (Fu et al., 1986).
Photochemical Reactions : Studies on the photochemical reactions of nitro-polycyclic aromatic hydrocarbons, including this compound, help in understanding their behavior in different solvents and their degradation rates. This is important in environmental chemistry and pollution control (Stewart et al., 2010).
Electrochemical Behavior : The electrochemical behavior of this compound has been investigated, which is relevant in electrochemistry and materials science for developing new materials and analytical methods (Navrátil et al., 2016).
Analytical Chemistry Applications : this compound's identification in diesel exhaust particulate using various analytical techniques highlights its role as an environmental contaminant and its importance in environmental monitoring (Newton et al., 1982).
Vibrational Spectroscopy Studies : IR and Raman spectra of this compound isomers have been studied, contributing to the field of spectroscopy and aiding in the structural analysis of similar compounds (Alparone & Librando, 2012).
Formation of Metabolites : The metabolic formation of stable 9-Nitroanthracene epoxides has been studied, which is significant in understanding the biochemical and toxicological properties of these types of compounds (Fu & Tungeln, 1991).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that nitro-PAHs, including 2-NA, can undergo various reactions in biological systems, including reduction, oxidation, and conjugation reactions . These reactions can lead to the formation of reactive intermediates that can interact with cellular macromolecules, potentially leading to toxic effects .
Biochemical Pathways
It has been suggested that 2-na can undergo reactions with no2 and anthracene adsorbed on nacl particles, leading to the formation of 9,10-anthraquinone (9,10-aq) and 9-nitroanthracene (9-nant) . These reactions are thought to be influenced by the relative humidity, which controls the amount of surface adsorbed water on NaCl particles .
Result of Action
It has been suggested that 2-na and other nitro-pahs can induce oxidative stress and dna damage . For instance, anthracene, a related compound, has been shown to induce oxidative stress effects and genetic toxicity at both the molecular and cellular levels .
Action Environment
The action of 2-NA can be influenced by various environmental factors. For example, the heterogeneous reaction of NO2 with anthracene adsorbed on NaCl particles, which leads to the formation of 2-NA, is influenced by the relative humidity . This suggests that environmental conditions can play a significant role in the formation and action of 2-NA .
properties
IUPAC Name |
2-nitroanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWGQBVOKHEKLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189413 | |
Record name | 2-Nitroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3586-69-4 | |
Record name | 2-Nitroanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3586-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitroanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-nitroanthracene more mutagenic than its isomer, 9-nitroanthracene?
A: Research indicates that the conformation of the nitro group significantly influences the mutagenicity of nitroanthracenes. [] this compound and its ring-oxidized metabolites exhibit a nitro group conformation that is coplanar or nearly coplanar with the aromatic ring system. This conformation likely facilitates interactions with DNA, leading to mutations. In contrast, 9-nitroanthracene and its metabolites have a different nitro group orientation, hindering these interactions and resulting in weaker mutagenicity. []
Q2: How does the metabolism of this compound contribute to its mutagenicity?
A: this compound can be metabolized through two main pathways: nitroreduction and ring-oxidation. [] Studies suggest that both pathways can lead to the formation of mutagenic products. Nitroreduction can produce 2-aminoanthracene, which becomes mutagenic upon further metabolism by S9 enzymes. [] Ring-oxidation yields metabolites like dihydrodiols, which have shown mutagenicity in bacterial assays. Interestingly, the order of these metabolic steps influences the mutagenic outcome. While ring-oxidation followed by nitroreduction generates mutagenic products, nitroreduction followed by ring-oxidation does not seem to yield the same mutagenic metabolites. []
Q3: Can this compound be detected in biological systems, and how sensitive are these detection methods?
A: While specific details on analytical methods for this compound detection in biological systems are limited in the provided research, the development of a specialized Escherichia coli strain, BTC, shows promise in this area. [] This strain demonstrates heightened sensitivity towards alkylating agents, including compounds like N-nitrosodiethylamine. [] Further research exploring the application of strain BTC or similar biosensing approaches could offer valuable tools for detecting and quantifying this compound in biological samples.
Q4: How does the presence of a nitro group affect the electronic properties of anthracene?
A: Computational chemistry studies reveal that the introduction of a nitro group to the anthracene molecule significantly alters its electronic properties. [] The nitro group acts as an electron-withdrawing substituent, influencing the electron density distribution within the molecule. [] This effect is reflected in the calculated energy gap, which is significantly reduced in nitro-anthracene compounds compared to the parent anthracene molecule. [] This reduction in the energy gap suggests enhanced reactivity and potential for interactions with biological molecules, further emphasizing the importance of understanding the structure-activity relationship of nitro-substituted polycyclic aromatic hydrocarbons.
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